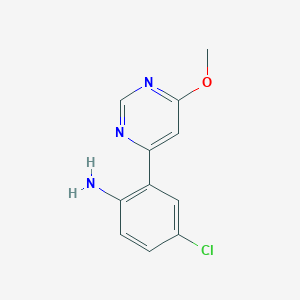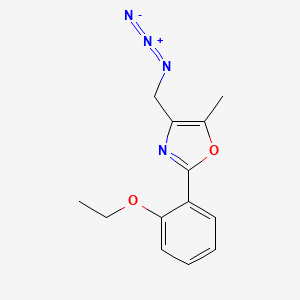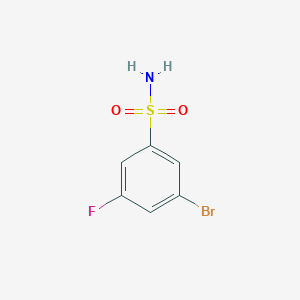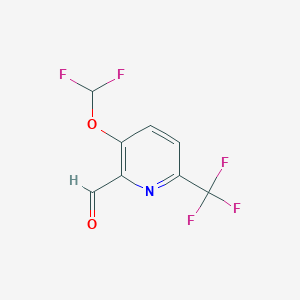
3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde
Vue d'ensemble
Description
“3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde” is likely a derivative of picolinic acid, which is a pyridine carboxylic acid . The “3-Difluoromethoxy” and “6-(trifluoromethyl)” parts of the name suggest that it has difluoromethoxy and trifluoromethyl groups attached to the third and sixth positions of the picolinic acid ring, respectively .
Molecular Structure Analysis
The molecular structure of this compound would be based on the picolinic acid ring, with the difluoromethoxy and trifluoromethyl groups attached at the third and sixth positions . The exact structure would need to be confirmed with techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the difluoromethoxy and trifluoromethyl groups . These groups could potentially make the compound more reactive towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the difluoromethoxy and trifluoromethyl groups . These groups could potentially increase the compound’s lipophilicity, which could influence its solubility, boiling point, and other physical properties .Applications De Recherche Scientifique
Metal-Templated Multicomponent Assemblies
A study by You et al. (2011) explored metal-templated tris-(2-picolyl)amine-like multicomponent assemblies with potential applications in molecular recognition and sensing. The assembly involves the reversible covalent association between di-(2-picolyl)amine and aldehydes, with zinc ion inducing assembly effectively, particularly with 2-picolinaldehyde among heterocyclic aldehydes. The assemblies can be dynamically altered by varying concentrations, components, or counteranions, showcasing a versatile approach for creating sensitive and specific molecular recognition systems (You, Long, Lynch, & Anslyn, 2011).
Deep-Blue Phosphorescence in OLEDs
Lee et al. (2013) synthesized new deep-blue iridium(III) complexes with potential applications in Organic Light Emitting Diodes (OLEDs). These complexes show wide band gaps and strong spin-orbit coupling, indicating their suitability for deep-blue emission in OLEDs. The study highlights the introduction of the strong electron withdrawing perfluoro carbonyl group in these complexes, which significantly influences their photophysical properties and the efficiencies of OLEDs based on these complexes (Lee et al., 2013).
Chiral Catalysts in Organic Synthesis
Wang et al. (2014) developed chiral 2-aryl-6-(oxazolinyl)pyridine ligands and their Pd(II) complexes for use in enantioselective allylation and Suzuki–Miyaura coupling reactions. These catalysts provide a novel approach to producing chiral compounds with high enantioselectivity, crucial for the synthesis of pharmaceuticals and other biologically active molecules (Wang et al., 2014).
Electrophosphorescence and Luminescent Properties
Zhang et al. (2010) synthesized novel cyclometalated ligands and their iridium complexes, exhibiting strong electrophosphorescence and high decomposition temperatures. These materials are highlighted for their potential applications in electrophosphorescent devices, offering promising alternatives for practical device applications due to their high efficiencies and luminescent properties (Zhang et al., 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(difluoromethoxy)-6-(trifluoromethyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO2/c9-7(10)16-5-1-2-6(8(11,12)13)14-4(5)3-15/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVCTHPXFUCEFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1OC(F)F)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001170022 | |
| Record name | 3-(Difluoromethoxy)-6-(trifluoromethyl)-2-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001170022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde | |
CAS RN |
1227601-37-7 | |
| Record name | 3-(Difluoromethoxy)-6-(trifluoromethyl)-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227601-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Difluoromethoxy)-6-(trifluoromethyl)-2-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001170022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



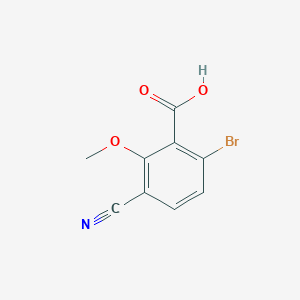

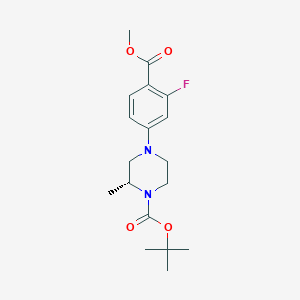
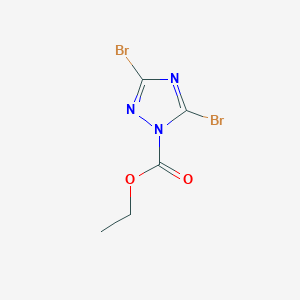
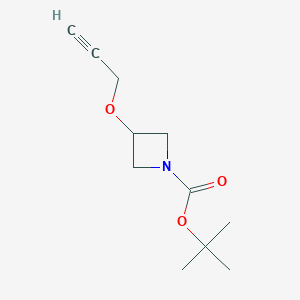
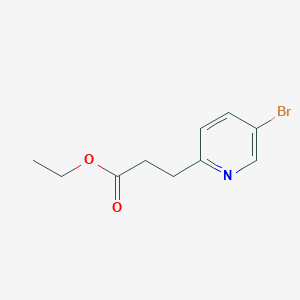
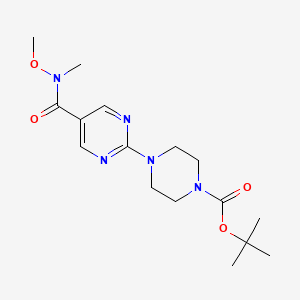
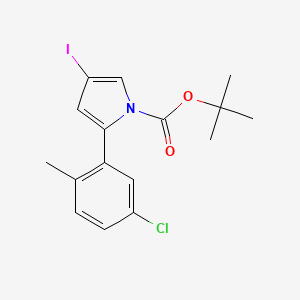
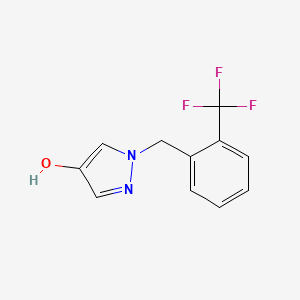
![Methyl 2-thien-2-ylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1409056.png)
![1-[3-(Benzyloxy)phenyl]cyclopropan-1-amine](/img/structure/B1409057.png)
